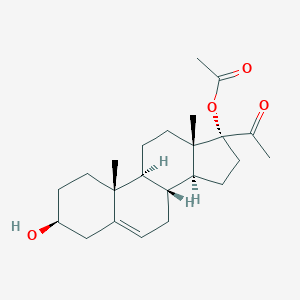

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMZSYRIJAAMS-KIYFCUGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247052 |

Source

|

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-45-5 |

Source

|

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 17α-Hydroxypregnenolone Acetate

This guide provides a comprehensive overview of the synthesis of 17α-hydroxypregnenolone acetate, a crucial intermediate in the broader landscape of steroid chemistry. We will explore both the biological origins and the chemical strategies for its synthesis, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction: Significance of 17α-Hydroxypregnenolone and its Acetate Ester

17α-Hydroxypregnenolone is a C21 steroid hormone that serves as a pivotal intermediate in the biosynthesis of numerous essential steroids, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2][3] Its biological precursor is pregnenolone, which is derived from cholesterol. The introduction of a hydroxyl group at the C17α position is a critical step catalyzed by the enzyme CYP17A1.[1][4] This transformation channels pregnenolone into pathways leading to cortisol and sex hormones.[1][5]

The acetate ester, 17α-hydroxypregnenolone acetate, is a synthetically valuable derivative. The acetylation of the 3β-hydroxyl group serves multiple purposes in a multi-step synthesis. It can act as a protecting group, preventing unwanted side reactions at this position, or it can be a key intermediate itself in the industrial production of other steroid hormones. For instance, pregnenolone acetate is a fundamental starting material in the synthesis of progesterone.[6][7] Understanding the synthesis of 17α-hydroxypregnenolone acetate is therefore essential for the production of a wide array of pharmaceutical compounds.

The Biological Blueprint: Steroidogenesis Pathway

In biological systems, 17α-hydroxypregnenolone is synthesized from pregnenolone in the endoplasmic reticulum of steroidogenic tissues like the adrenal glands and gonads.[1][3] This reaction is exclusively mediated by the enzyme Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme that possesses both 17α-hydroxylase and 17,20-lyase activities.[3][8][9]

The 17α-hydroxylase function of CYP17A1 is responsible for the conversion of pregnenolone to 17α-hydroxypregnenolone.[8][10] This intermediate can then be further metabolized. The 17,20-lyase activity of the same enzyme can cleave the C17-C20 bond to produce dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens.[8][11] Alternatively, the 3β-hydroxyl group can be oxidized, leading to the formation of 17α-hydroxyprogesterone, a direct precursor to cortisol.[4]

Caption: Biological synthesis of 17α-hydroxypregnenolone from cholesterol.

Chemical Synthesis Strategies

The chemical synthesis of 17α-hydroxypregnenolone acetate typically starts from more readily available steroid precursors, such as diosgenin, which can be converted to pregnenolone through the Marker degradation process.[12][13][14] From pregnenolone, there are two primary strategic pathways to arrive at the target molecule.

Pathway A: Hydroxylation followed by Acetylation

-

17α-Hydroxylation of Pregnenolone: This is the most challenging step. Direct chemical hydroxylation at the tertiary C17 position of the steroid nucleus is notoriously difficult due to the lack of reactivity and the potential for side reactions. While biological systems use specific enzymes, chemical methods often require multi-step sequences involving the formation of an enolate or other activated intermediate, which are beyond the scope of a standard laboratory synthesis. For practical purposes, this transformation is often achieved through microbial transformation or by using a starting material that already possesses the 17α-hydroxyl group.

-

Acetylation of 17α-Hydroxypregnenolone: The 3β-hydroxyl group of 17α-hydroxypregnenolone can be readily acetylated using standard procedures.

Pathway B: Acetylation followed by Hydroxylation (The more common approach)

-

Acetylation of Pregnenolone: The 3β-hydroxyl group of pregnenolone is first protected by converting it into an acetate ester. This is a standard and high-yielding reaction.

-

17α-Hydroxylation of Pregnenolone Acetate: With the 3-hydroxyl group protected, the subsequent hydroxylation at C17 can be approached. Again, direct hydroxylation is difficult. A common industrial strategy involves a series of reactions, often starting with the introduction of a double bond or an epoxide in the D-ring to facilitate the introduction of the hydroxyl group.

Sources

- 1. CYP17A1 - Wikipedia [en.wikipedia.org]

- 2. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103450306A - Synthetic method of pregnenolone acetate - Google Patents [patents.google.com]

- 8. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Marker degradation - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. acs.org [acs.org]

An In-Depth Technical Guide to the Biochemical Properties of 17-alpha-hydroxypregnenolone and its Acetate Ester

Abstract: This technical guide provides a comprehensive examination of the biochemical properties of 17-alpha-hydroxypregnenolone, a pivotal intermediate in steroid biosynthesis, and its synthetic derivative, 17-alpha-hydroxypregnenolone acetate. We will explore its central role at the crossroads of major steroidogenic pathways, detailing its synthesis from cholesterol and its metabolic fate toward the production of androgens, estrogens, and glucocorticoids. The guide elucidates the molecule's biological significance as a prohormone and its clinical utility as a biomarker for diagnosing endocrine disorders such as congenital adrenal hyperplasia (CAH). Furthermore, we present a detailed, field-proven protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), contrasting it with traditional immunoassay methods. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of 17-alpha-hydroxypregnenolone.

Section 1: Introduction to 17-alpha-hydroxypregnenolone and its Acetate Derivative

The Core Molecule: 17-alpha-hydroxypregnenolone

17-alpha-hydroxypregnenolone (17-OH pregnenolone) is an endogenous C21 pregnane steroid hormone.[1][2] Structurally, it is derived from its precursor, pregnenolone, through the addition of a hydroxyl group (-OH) at the C17-alpha position.[1] This molecule holds a critical position in the steroidogenic pathway, acting not as a final effector hormone with high receptor affinity, but as a crucial prohormone.[1][3] Its concentration and metabolism are tightly regulated, dictating the downstream flux towards several classes of steroid hormones.[4] Found in the adrenal cortex, gonads, and other steroidogenic tissues, it is a key analyte for assessing the function of specific steroidogenic enzymes.[1][5]

The Acetate Ester: 17-alpha-hydroxypregnenolone Acetate

17-alpha-hydroxypregnenolone acetate is a synthetic ester derivative of the parent molecule.[6][] In drug development and research, acetylation is a common chemical modification performed to alter the physicochemical properties of a molecule. This can enhance its stability, improve its solubility in specific vehicles, or modify its pharmacokinetic profile, often creating a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. In this case, 17-alpha-hydroxypregnenolone acetate would be expected to be hydrolyzed by endogenous esterase enzymes to release the biologically active 17-alpha-hydroxypregnenolone. Its primary utility is therefore as a research chemical or a potential delivery form of the core molecule.

Section 2: Biosynthesis and Metabolism: A Critical Steroidogenic Crossroads

The biochemical significance of 17-alpha-hydroxypregnenolone is defined by its position at a major branch point in steroid synthesis. Its formation and subsequent conversion are catalyzed by key enzymes that direct the flow of precursors toward different hormonal endpoints.

Synthesis of the Precursor: From Cholesterol to Pregnenolone

All steroid hormones originate from cholesterol.[8][9] The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone.[10] This process occurs within the mitochondria and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1.[9][11]

The Key Conversion: Formation of 17-alpha-hydroxypregnenolone via CYP17A1

Once synthesized, pregnenolone moves from the mitochondria to the endoplasmic reticulum, where it serves as a substrate for the enzyme Cytochrome P450 17A1 (CYP17A1).[12][13] This enzyme possesses dual catalytic functions: a 17α-hydroxylase activity and a 17,20-lyase activity.[14][15] The 17α-hydroxylase function of CYP17A1 is responsible for converting pregnenolone into 17-alpha-hydroxypregnenolone.[12][16] This is a critical step, as without it, the synthesis of both cortisol and sex steroids is halted.[17]

Metabolic Fates of 17-alpha-hydroxypregnenolone

Following its synthesis, 17-alpha-hydroxypregnenolone stands at a metabolic crossroads, leading down two primary pathways:

-

The Δ⁵ Pathway to Androgens: The second function of the dual-action CYP17A1 enzyme, its 17,20-lyase activity, cleaves the side chain from 17-alpha-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA).[1][15] DHEA is a primary adrenal androgen and a precursor to more potent androgens like testosterone and estrogens.[9] This route is referred to as the Δ⁵ pathway.

-

The Δ⁴ Pathway to Glucocorticoids and Androgens: Alternatively, 17-alpha-hydroxypregnenolone can be converted to 17-alpha-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][18] 17-alpha-hydroxyprogesterone is a key intermediate in the Δ⁴ pathway, which leads to the synthesis of glucocorticoids (like cortisol) and can also be converted to androgens such as androstenedione.[19][20]

The relative activities of these enzymes determine the balance of steroid hormone output, which can be altered in various physiological and pathological states.

Sources

- 1. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 2. CAS 387-79-1: 17-Hydroxypregnenolone | CymitQuimica [cymitquimica.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17-Hydroxypregnenolone | C21H32O3 | CID 91451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 8. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pregnenolone - Wikipedia [en.wikipedia.org]

- 10. Pregnenolone | Rupa Health [rupahealth.com]

- 11. mdpi.com [mdpi.com]

- 12. CYP17A1 - Wikipedia [en.wikipedia.org]

- 13. Gene - CYP17A1 [maayanlab.cloud]

- 14. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medlineplus.gov [medlineplus.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. 17-Hydroxylase Deficiency Syndrome: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 18. Pregnenolone metabolized to 17alpha-hydroxyprogesterone in yeast: biochemical analysis of a metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]

- 20. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]

in vivo metabolism of 17α-hydroxypregnenolone acetate

An In-Depth Technical Guide to the In Vivo Metabolism of 17α-Hydroxypregnenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a synthetic steroid ester. We delve into the critical metabolic pathways, the enzymatic systems responsible for its biotransformation, and the resulting physiologically active metabolites. This document is structured to provide not only a descriptive account of the metabolic fate but also the causal logic behind the experimental methodologies used to elucidate these pathways. Detailed protocols for in vivo studies, including animal model selection, sample processing, and advanced bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are presented. The guide aims to serve as an authoritative resource for professionals in endocrinology, pharmacology, and drug development, facilitating a deeper understanding of steroid metabolism and informing the design of robust experimental investigations.

Introduction

Chemical Identity and Significance

17α-hydroxypregnenolone acetate is the C17 acetate ester of 17α-hydroxypregnenolone. As a synthetic derivative, its primary metabolic relevance begins after the rapid cleavage of the acetate group in vivo. The core molecule, 17α-hydroxypregnenolone, is an endogenous C21 steroid and a critical intermediate in the biosynthesis of a wide array of steroid hormones[1][2].

The Central Role in Steroidogenesis

The metabolic fate of 17α-hydroxypregnenolone is pivotal as it stands at a key crossroads in the steroidogenic pathway. Its synthesis from pregnenolone is catalyzed by the enzyme cytochrome P450 17A1 (CYP17A1)[1][3][4]. Subsequently, this same enzyme, along with others, directs 17α-hydroxypregnenolone towards the production of glucocorticoids, mineralocorticoids, androgens, and estrogens[5][6][7]. Understanding its metabolism is therefore fundamental to understanding the regulation of hormonal balance.

Rationale for Studying its In Vivo Metabolism

For drug development professionals, characterizing the in vivo metabolism of a steroid ester like 17α-hydroxypregnenolone acetate is essential for several reasons:

-

Pharmacokinetics: The rate of deacetylation and subsequent metabolism dictates the bioavailability, half-life, and exposure of the active steroid molecules.

-

Pharmacodynamics: The profile of metabolites determines the ultimate physiological effect, as downstream products like dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone have distinct biological activities.

-

Safety and Toxicology: Aberrant metabolism or accumulation of specific metabolites can lead to off-target effects or endocrine disruption.

-

Clinical Relevance: Measurements of 17α-hydroxypregnenolone are crucial in diagnosing certain forms of congenital adrenal hyperplasia, highlighting its importance in clinical endocrinology[1].

Core Metabolic Pathways

The in vivo biotransformation of 17α-hydroxypregnenolone acetate is a multi-step process initiated by hydrolysis and followed by enzymatic modifications primarily in the adrenal glands and gonads[1][3][8].

Initial Deacetylation: The Gateway Reaction

Upon administration, the acetate ester at the C17 position is rapidly hydrolyzed by non-specific esterases present in blood and tissues. This reaction is considered the gateway step, releasing the pharmacologically relevant core molecule, 17α-hydroxypregnenolone. The efficiency of this cleavage is a primary determinant of the compound's pharmacokinetic profile.

The CYP17A1 Crossroads: 17,20-Lyase vs. 3β-HSD

Once formed, 17α-hydroxypregnenolone is a substrate for two competing enzymatic pathways that determine its ultimate fate.

-

2.2.1 The Δ⁵ Pathway: Conversion to Dehydroepiandrosterone (DHEA) The enzyme CYP17A1 possesses a second critical function: 17,20-lyase activity. This reaction cleaves the side chain of 17α-hydroxypregnenolone to produce the C19 androgen precursor DHEA[1][3][4][6][8]. The efficiency of this lyase reaction is significantly enhanced by the presence of cytochrome b₅[4][6][7]. DHEA is a prohormone that can be further metabolized to potent androgens like testosterone and estrogens such as estradiol.

-

2.2.2 The Δ⁴ Pathway: Conversion to 17α-Hydroxyprogesterone Alternatively, the 3β-hydroxyl group of 17α-hydroxypregnenolone can be oxidized and the Δ⁵ double bond isomerized by 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) to form 17α-hydroxyprogesterone[1][9]. This metabolite is a key precursor in the synthesis of glucocorticoids (e.g., cortisol) and can also be converted to the androgen androstenedione[1][5][10].

Phase II Conjugation: Sulfation and Glucuronidation

To increase water solubility and facilitate excretion, 17α-hydroxypregnenolone and its metabolites undergo Phase II conjugation reactions.

-

Sulfation: The 3β-hydroxyl group of Δ⁵-steroids is a prime target for sulfation. The enzyme sulfotransferase SULT2A1 catalyzes the transfer of a sulfonate group to form 17α-hydroxypregnenolone sulfate (17OHPregS)[11]. This sulfated form is a major circulating metabolite.

-

Glucuronidation: While sulfation is predominant for Δ⁵-steroids, downstream metabolites are often conjugated with glucuronic acid prior to urinary excretion. Analysis of urinary metabolites almost always requires a hydrolysis step to cleave these conjugates[12][13].

Downstream Metabolites and Endocrine Consequences

The metabolic pathway taken by 17α-hydroxypregnenolone has profound endocrine implications. The ratio of 17,20-lyase to 3β-HSD activity determines whether the metabolic flux is directed towards androgen/estrogen production (via DHEA) or glucocorticoid and alternative androgen synthesis (via 17α-hydroxyprogesterone).

Methodologies for In Vivo Metabolic Investigation

A robust investigation into steroid metabolism requires a multi-faceted approach that ensures data integrity and reproducibility. The workflow must be designed as a self-validating system, where each step is optimized and controlled.

Experimental Design: A Self-Validating Approach

-

3.1.1 Selection of Animal Models (Rationale): Rodent models, such as rats and mice, are frequently employed for initial pharmacokinetic and metabolic profiling due to their well-characterized physiology and ease of handling[14][15][16]. However, species-specific differences in steroid metabolism are common[17]. For instance, the 17,20-lyase activity of CYP17A1 can vary significantly between species. Therefore, the choice of model must be justified based on its relevance to human physiology for the specific pathway under investigation.

-

3.1.2 Dosing Regimen and Use of Isotopic Labeling (Causality): To accurately trace the metabolic fate, administration of a radiolabeled version (e.g., ¹⁴C or ³H) of the parent compound is the gold standard[14][18]. This allows for the creation of a complete metabolic balance sheet, accounting for all administered radioactivity in urine, feces, and tissues. The dosing route (e.g., intravenous, intramuscular) should mimic the intended clinical or experimental application[17][19].

-

3.1.3 Pharmacokinetic and Metabolite Profiling: Sample Collection Strategy: Following administration, serial samples of blood, urine, and feces are collected over a defined period. The sampling schedule must be designed to capture the absorption, distribution, metabolism, and excretion (ADME) phases, allowing for the calculation of key pharmacokinetic parameters[20].

Protocol: Sample Preparation for Steroid Metabolite Analysis

The goal of sample preparation is to isolate and concentrate the steroid metabolites from the complex biological matrix while removing interfering substances.

-

Internal Standard Spiking: To correct for extraction losses and matrix effects, a stable isotope-labeled internal standard for each analyte of interest is added to the sample at the beginning of the process. This is a cornerstone of a self-validating protocol[12].

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Samples (e.g., plasma, hydrolyzed urine) are mixed with an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Steroids partition into the organic phase, which is then separated and evaporated[21].

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the steroids. After washing, the steroids are eluted with a small volume of solvent.

-

-

Enzymatic Hydrolysis (for Urine): To analyze conjugated metabolites, urine samples are incubated with a β-glucuronidase/arylsulfatase enzyme preparation to cleave the glucuronide and sulfate moieties, liberating the free steroids[12][13].

-

Derivatization (for GC-MS): To improve volatility and thermal stability for GC-MS analysis, the extracted steroids are derivatized, typically by converting hydroxyl groups to trimethylsilyl (TMS) ethers and keto groups to methoximes[13].

Protocol: Bioanalytical Quantification and Identification

The choice of analytical technology is driven by the need for sensitivity, specificity, and the scope of the investigation (targeted vs. untargeted).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is the current gold standard for targeted quantification of steroids[12][22]. LC separates the metabolites in time, and the tandem mass spectrometer provides two levels of mass filtering (multiple reaction monitoring, MRM) for highly specific detection.

-

Methodology: A reverse-phase C18 or PFP column is typically used for chromatographic separation[21]. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. A multi-point calibration curve is constructed to ensure accurate quantification across a wide dynamic range[12][21].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: A highly effective tool for comprehensive steroid profiling, particularly in urine[13][23]. GC offers superior chromatographic resolution for separating isomers.

-

Methodology: Derivatized samples are injected into the GC. The mass spectrometer can be operated in full scan mode for untargeted profiling or selected ion monitoring (SIM) mode for increased sensitivity in targeted analysis[23].

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Principle: Used for untargeted "steroidomics" and the identification of novel or unexpected metabolites. HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition[12].

-

Quantitative Analysis and Data Interpretation

Pharmacokinetic Parameters

The concentration-time data obtained from the bioanalysis are used to calculate key pharmacokinetic parameters for the parent compound and its major metabolites. While specific data for 17α-hydroxypregnenolone acetate is limited, the table below illustrates typical parameters derived in such studies, based on data for similar steroids.

| Parameter | 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | DHEA | Significance & Rationale |

| Mean Plasma Conc. | ~3.5 ng/mL (women) | 35-290 ng/dL (luteal) | Variable | Establishes baseline and therapeutic levels. |

| Metabolic Clearance | ~2000 L/24 hr | - | - | Indicates the efficiency of elimination from the body. |

| Production Rate | ~4-7 mg/24 hr | - | - | Quantifies the endogenous synthesis rate. |

| Conversion to Metabolite | - | 5-20% from 17-OHPreg | Minor precursor | Measures the flux through a specific metabolic pathway. |

| (Note: Data are illustrative and compiled from references studying endogenous levels and conversions.[10][24]) |

Interpreting Metabolite Profiles

The relative abundance of different metabolites provides a snapshot of the activity of key steroidogenic enzymes.

-

High DHEA/17-OHPreg Ratio: Suggests high CYP17A1 17,20-lyase activity.

-

High 17-OHP4/17-OHPreg Ratio: Indicates high 3β-HSD activity.

-

Abundant Sulfated Metabolites: Points to significant SULT2A1 activity.

By comparing metabolite profiles between different experimental groups (e.g., control vs. drug-treated), researchers can pinpoint the specific enzymatic steps modulated by a test compound.

Conclusion and Future Directions

The is a rapid and complex process, beginning with its hydrolysis to 17α-hydroxypregnenolone. This central metabolite is then directed down divergent pathways governed by the relative activities of CYP17A1 (lyase function) and 3β-HSD, leading to the formation of androgen precursors or glucocorticoid/progestin precursors, respectively. A significant portion is also conjugated, primarily through sulfation, to facilitate clearance.

For researchers and drug developers, a thorough understanding of these pathways, coupled with robust and self-validating experimental methodologies, is paramount. The use of advanced analytical techniques like LC-MS/MS is no longer optional but a requirement for generating specific and reliable data. Future research will likely focus on developing more sophisticated in vitro models that can accurately predict in vivo metabolism, further refining our ability to design steroids with desired pharmacokinetic and pharmacodynamic profiles.

References

- Creative Proteomics. (n.d.). Guide to Steroid Hormone Analysis for Biomedical Research.

-

Yuan, T., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. [Link]

-

Bielawska, K., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Mullen, J., et al. (2015). Overview of analytical methodologies for steroid determination. ResearchGate. [Link]

-

Wikipedia. (n.d.). CYP17A1. Retrieved from [Link]

-

Pozo, O. J., et al. (2007). Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Liao, R., et al. (2019). Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions. ACS Catalysis. [Link]

-

Petrunak, E. M., et al. (2016). Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1. Journal of Molecular Biology. [Link]

-

Auchus, R. J. (2017). The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1). The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Castagnetta, L. A., et al. (1995). Simple approach to measure metabolic pathways of steroids in living cells. Journal of Chromatography B: Biomedical Applications. [Link]

-

Kabbadj, K., et al. (1993). Pregnenolone metabolism in rodent embryonic neurons and astrocytes. Glia. [Link]

-

Milewich, L., & Whisnant, M. G. (1980). In vitro pregnenolone metabolism by mouse adrenal gland: I-estrogen synthesis. Steroids. [Link]

-

Wikipedia. (n.d.). 17α-Hydroxypregnenolone. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 17a-Hydroxypregnenolone (HMDB0000363). [Link]

-

Storbeck, K. H., et al. (2021). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. International Journal of Molecular Sciences. [Link]

-

Rege, J., et al. (2018). Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro. The Journal of Clinical Endocrinology & Metabolism. [Link]

- Taylor & Francis. (n.d.). 17α-Hydroxypregnenolone – Knowledge and References.

-

Escobar-Morreale, H. F., et al. (2017). Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. Fertility and Sterility. [Link]

-

PubChem. (n.d.). 17-Hydroxypregnenolone. Retrieved from [Link]

-

Strott, C. A., et al. (1970). Blood levels and production rate of 17-hydroxypregnenolone in man. The Journal of Clinical Investigation. [Link]

-

Flood, J. F., et al. (1992). Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it. Proceedings of the National Academy of Sciences. [Link]

-

Feher, T., et al. (1987). Enhanced 17 alpha-hydroxylation of pregnenolone and increased androgen production by rabbit adrenocortical cells stimulated chronically with corticotropin. Journal of Steroid Biochemistry. [Link]

-

Banerjee, S., et al. (2013). Bioconversion of 16-dehydropregnenolone Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363. Research Journal of Microbiology. [Link]

-

Martyniuk, C. J., et al. (2018). The Precursor Hormone Pregnenolone Increases Sex Steroid Production in the Fathead Minnow (Pimephales promelas) Ovary Without Modulating Enzyme or Receptor Expression. IAAAM 2018. [Link]

-

Pottier, J., et al. (1981). Differences in the biotransformation of a 17 beta-hydroxylated steroid, trenbolone acetate, in rat and cow. Xenobiotica. [Link]

-

Kohler, M. (2010). In vivo and In vitro Metabolic Studies of Anabolic Steroids. Refubium. [Link]

- ResearchGate. (n.d.). Metabolism of progesterone and pregnenolone by marmoset and rhesus....

-

Human Metabolome Database. (2022). Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374). [Link]

-

Auchus, R. J. (2015). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology. [Link]

-

Caritis, S. N., et al. (2012). Population pharmacokinetics of 17α-hydroxyprogesterone caproate in singleton gestation. American Journal of Obstetrics and Gynecology. [Link]

-

Thevis, M. (2004). Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques. WADA. [Link]

-

Caritis, S. N., et al. (2009). Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation. American Journal of Obstetrics and Gynecology. [Link]

- NCBI. (n.d.). Steroid Metabolic Process (Concept Id: C0597520).

Sources

- 1. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxypregnenolone | C21H32O3 | CID 91451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYP17A1 - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 17a-Hydroxypregnenolone (HMDB0000363) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]

- 11. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Pregnenolone metabolism in rodent embryonic neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro pregnenolone metabolism by mouse adrenal gland: I-estrogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differences in the biotransformation of a 17 beta-hydroxylated steroid, trenbolone acetate, in rat and cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simple approach to measure metabolic pathways of steroids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetics of 17α‐hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Blood levels and production rate of 17-hydroxypregnenolone in man - PMC [pmc.ncbi.nlm.nih.gov]

The Steroidogenic Pathway: Synthesis and Metabolism of 17α-Hydroxypregnenolone

An In-Depth Technical Guide to the Neurosteroidal Role of 17α-Hydroxypregnenolone and its Acetate Derivative

Abstract: Neurosteroids represent a class of endogenous modulators of neuronal function, offering significant therapeutic potential for a range of neurological and psychiatric disorders. Among these, 17α-hydroxypregnenolone, a key intermediate in the steroidogenic pathway, is recognized as a neuromodulator.[1] This technical guide provides a comprehensive overview of the synthesis, metabolism, and molecular mechanisms of 17α-hydroxypregnenolone, with a particular focus on its role in the central nervous system. While direct research on its synthetic derivative, 17α-hydroxypregnenolone acetate, is limited, this document extrapolates its potential functions based on the robust data available for the parent compound and its metabolites. We delve into its interactions with key neurotransmitter receptors, its potential for neuroprotection, and provide detailed, field-proven protocols for its quantification and functional characterization, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising class of molecules.

The journey of any neurosteroid begins with cholesterol. The synthesis of 17α-hydroxypregnenolone is a critical juncture in the broader steroidogenic cascade, dictating the flow towards the production of glucocorticoids, androgens, and estrogens.

1.1. Biosynthesis

17α-hydroxypregnenolone is an endogenous steroid hormone produced from the hydroxylation of pregnenolone.[2][3] This pivotal step occurs within the adrenal glands and gonads and is catalyzed by the mitochondrial cytochrome P450 enzyme, 17α-hydroxylase (CYP17A1).[1] This enzyme possesses dual activity: 17α-hydroxylase and 17,20-lyase.

The pathway is as follows:

-

Step 1: Cholesterol to Pregnenolone: Cholesterol is transported into the mitochondria where the enzyme P450scc (cytochrome P450 side-chain cleavage) converts it to pregnenolone. This is the rate-limiting step in all steroidogenesis.

-

Step 2: Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is then hydroxylated at the C17α position by CYP17A1 to form 17α-hydroxypregnenolone.[1]

1.2. Metabolic Fate

17α-hydroxypregnenolone stands at a metabolic crossroads. Its subsequent conversion is determined by the enzymatic machinery of the specific tissue:

-

Conversion to DHEA: The 17,20-lyase activity of CYP17A1 can cleave the side chain of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA), a primary precursor for sex steroids.[1]

-

Conversion to 17α-Hydroxyprogesterone: The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) converts 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, shunting it towards the synthesis of cortisol and androstenedione.[1]

-

Reduction to Neuroactive Metabolites: Crucially for its role as a neurosteroid, 17α-hydroxypregnenolone can be metabolized into reduced forms. For instance, its metabolite 3α,17α-dihydroxy-5β-pregnan-20-one (17-OH-PA) has been identified as a potent neuroactive molecule.[4][5]

1.3. The Acetate Derivative

17α-hydroxypregnenolone 3-acetate (CAS 41906-06-3) is a synthetic analog of the endogenous neurosteroid.[6] In neurosteroid research, acetylation is often employed to increase the lipophilicity of a compound, potentially enhancing its ability to cross the blood-brain barrier and improving its stability for experimental use. While the specific pharmacokinetic and pharmacodynamic profile of the acetate form is not well-documented, it is logical to hypothesize that it acts as a pro-drug, being cleaved by esterases in the brain to release the active 17α-hydroxypregnenolone.

2.2. Modulation of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous pathologies. Neurosteroids, particularly sulfated ones like pregnenolone sulfate (PS), are well-known modulators of NMDA receptor function. [7][8][9]PS can potentiate or inhibit NMDA receptor currents depending on the receptor's subunit composition. [7] Consistent with this theme, the 17α-hydroxypregnenolone metabolite, 17-OH-PA, has been shown to exert a moderate inhibitory effect at NMDA receptors. [4][5]This dual action—potentiating inhibition via GABA-A receptors while dampening excessive excitation via NMDA receptors—positions 17α-hydroxypregnenolone as a potential homeostatic regulator of neuronal excitability.

Functional Roles and Therapeutic Potential

The molecular actions of 17α-hydroxypregnenolone translate into significant potential for influencing brain function and treating CNS disorders.

3.1. Neuroprotection and Neuronal Development

A growing body of evidence supports the neuroprotective role of pregnane-class steroids. Pregnenolone, the direct precursor to 17α-hydroxypregnenolone, exhibits protective effects against glutamate-induced toxicity and promotes neurite outgrowth, a crucial process in development and repair. [10][11]These steroids have also been shown to stabilize microtubules, which are essential for neuronal structure and transport. [10] Given these properties, 17α-hydroxypregnenolone and its acetate derivative are compelling candidates for investigation in:

-

Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease, where excitotoxicity and neuronal loss are key features.

-

Traumatic Brain Injury (TBI): Where reducing secondary injury from inflammation and excitotoxicity is a primary therapeutic goal.

-

Neurodevelopmental Disorders: Where promoting proper neuronal morphology and connectivity is critical.

3.2. Modulation of Cognition and Mood

By fine-tuning the balance between GABAergic inhibition and glutamatergic excitation, neurosteroids profoundly impact cognition, mood, and behavior. The positive modulation of GABA-A receptors is linked to anxiolytic effects, while NMDA receptor modulation is tied to learning and memory. [12]The ability of 17α-hydroxypregnenolone to modulate locomotion is a direct indicator of its activity in the central nervous system. [1]This profile suggests its potential utility in treating anxiety disorders, depression, and cognitive deficits associated with schizophrenia. [12]

Key Methodologies for Research

Advancing the study of 17α-hydroxypregnenolone acetate requires robust and validated methodologies. The following protocols provide a framework for its quantification and functional assessment.

4.1. Protocol 1: Quantification of 17α-Hydroxypregnenolone in Serum by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid quantification. Its high specificity and sensitivity overcome the cross-reactivity issues inherent in immunoassays, which often fail to distinguish between structurally similar steroids. [13]This protocol ensures accurate measurement, which is critical for pharmacokinetic studies and biomarker discovery.

Step-by-Step Methodology:

-

Sample Preparation:

-

Pipette 250 µL of serum into a clean glass tube.

-

Add an internal standard (e.g., deuterated 17α-hydroxypregnenolone-d3) to correct for sample loss during processing.

-

Protein Precipitation: Add 750 µL of ice-cold acetonitrile. Vortex vigorously for 5 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new glass tube.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.

-

Vortex for 5 minutes to extract the steroids into the organic phase.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 60°C.

-

Reconstitute the dried extract in a small volume (e.g., 150 µL) of the initial mobile phase (e.g., 50:50 water:methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample (e.g., 50 µL) into the LC-MS/MS system.

-

Chromatography: Use a C18 or similar reverse-phase column (e.g., Accucore RP-MS) to separate the steroids. A gradient elution from a weaker solvent (water with formic acid) to a stronger solvent (methanol) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Monitor the specific mass transitions (parent ion -> fragment ion) for the analyte and internal standard.

-

Quantitative Data for LC-MS/MS:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) |

|---|---|---|---|

| 17α-Hydroxypregnenolone | 297.1 | 105.0 | 34 |

| 17α-Hydroxypregnenolone-d3 | 300.1 | 105.0 | 34 |

Data adapted from a representative steroid panel method. [14]

4.2. Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line

Causality: This assay provides a direct functional readout of a compound's effect on neuronal morphology. [15]It is a powerful tool for screening compounds for neurotrophic or neurotoxic potential. Using automated high-content imaging ensures unbiased and quantitative analysis of thousands of cells, providing statistically robust data on neurite length, number, and branching. [16][17] Step-by-Step Methodology:

-

Cell Plating:

-

Coat a 96-well imaging plate (black-walled, clear-bottom) with a suitable substrate (e.g., poly-L-lysine or laminin) to promote cell adhesion. [18] * Seed a neuronal cell line (e.g., human iPSC-derived neurons, SH-SY5Y, or PC-12) at a density that allows for individual cell morphology to be resolved.

-

Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of 17α-hydroxypregnenolone acetate and relevant controls (vehicle, positive control like retinoic acid) in assay media.

-

Carefully remove the plating media and add the compound-containing media to the wells.

-

-

Incubation:

-

Incubate the plate for a period sufficient to observe changes in neurite length (typically 48-72 hours).

-

-

Fixation and Staining:

-

Gently remove the treatment media.

-

Fix the cells with 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Stain the cells. A common combination is a primary antibody against a neuronal marker (e.g., β-III Tubulin/Tuj-1) followed by a fluorescently-labeled secondary antibody, and a nuclear counterstain (e.g., DAPI or Hoechst).

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use a dedicated neuro-profiling software module to automatically identify the cell body (from the nuclear stain) and trace the neurites (from the neuronal marker stain).

-

Quantify key parameters: total neurite length per neuron, number of neurites per neuron, and number of branch points.

-

Conclusion and Future Directions

17α-hydroxypregnenolone is a strategically positioned steroid intermediate with clear evidence of neuroactivity, primarily mediated through its metabolites' potent modulation of GABA-A and NMDA receptors. Its profile suggests a role as an endogenous regulator of neuronal excitability, with significant therapeutic potential for neuroprotection and the treatment of mood and cognitive disorders.

The primary knowledge gap remains the specific characterization of the 17α-hydroxypregnenolone acetate derivative. Future research must prioritize:

-

Pharmacokinetic Studies: Direct comparison of the brain penetration and metabolic conversion of 17α-hydroxypregnenolone versus its acetate ester.

-

Direct Receptor Binding: Determining the binding affinity (Ki) of the parent compound and its primary metabolites at specific neurosteroid binding sites on GABA-A and NMDA receptors.

-

In Vivo Behavioral Models: Assessing the effects of systemic administration of 17α-hydroxypregnenolone acetate in validated animal models of anxiety, depression, and cognitive impairment.

By addressing these questions, the scientific community can fully elucidate the potential of this neurosteroid and its derivatives as next-generation therapeutics for CNS disorders.

References

-

Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193-200. [Link]

-

Kudova, E., et al. (2023). Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior. ACS Chemical Neuroscience. [Link]

-

Taylor, D. R., et al. An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. [Link]

-

Rau, S., et al. (2017). Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway. The Journal of Clinical Endocrinology & Metabolism, 102(1), 133-142. [Link]

-

Kudova, E., et al. (2023). Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior. ACS Chemical Neuroscience, 14(11), 2097-2109. [Link]

-

Malayev, A., et al. (2002). Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids. British Journal of Pharmacology, 135(4), 901-909. [Link]

-

Thomas, P., et al. (2009). Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum. Brain Research, 1286, 26-36. [Link]

-

Vyklicky, L. Jr., et al. (2010). Pregnenolone Sulfate Activates NMDA Receptor Channels. Physiological Research, 59(Suppl 1), S55-S61. [Link]

-

Wikipedia contributors. (2023). 17α-Hydroxypregnenolone. Wikipedia, The Free Encyclopedia. [Link]

-

Hanna, M., et al. (2020). A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. Journal of Visualized Experiments, (162). [Link]

-

Vyklický, L. Jr., et al. (2010). Pregnenolone sulfate activates NMDA receptor channels. Physiological Research, 59(Suppl 1), S55-S61. [Link]

-

Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

-

Pang, Y., et al. (2013). Characterization, Neurosteroid Binding and Brain Distribution of Human Membrane Progesterone Receptors δ (mPRδ) and ε (mPRε). Endocrinology, 154(1), 283-295. [Link]

-

Reddy, D. S. (2011). Neurosteroids and GABA-A Receptor Function. Frontiers in Endocrinology, 2, 64. [Link]

-

Stone, A., & Zygelyte, E. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1). [Link]

-

Kushnir, M. M., et al. (2006). Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: Comparison to Coat-A-Count™ RIA method. Clinical Biochemistry, 39(5), 531-538. [Link]

-

Innoprot. (n.d.). Neurite Outgrowth Assay. Innoprot. [Link]

-

Evotec. (n.d.). Neurite Outgrowth Assay. Evotec. [Link]

-

Leskiewicz, M., et al. (2011). Neuroprotective Actions of Neurosteroids. Folia Neuropathologica, 49(4), 257-271. [Link]

-

Leskiewicz, M., et al. (2011). Neurosteroids and their neuroprotective actions. Journal of Physiology and Pharmacology, 62(5), 593-603. [Link]

-

Kinde, M. V., et al. (2015). Visualizing pregnenolone sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization. eLife, 4, e07853. [Link]

-

Vallée, M. (2016). Neurosteroids and potential therapeutics: Focus on pregnenolone. Journal of Steroid Biochemistry and Molecular Biology, 160, 78-87. [Link]

-

PubChem. (n.d.). 17-Hydroxypregnenolone. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (n.d.). 17α-Hydroxypregnenolone – Knowledge and References. Taylor & Francis Online. [Link]

-

Ghosh, S., et al. (2018). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 293(23), 8919-8931. [Link]

-

Higashi, T., et al. (2012). Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 131-136. [Link]

-

Sugasawa, Y., et al. (2022). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. British Journal of Pharmacology. [Link]

-

Marx, C. E., et al. (2011). Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia. Neuropsychopharmacology, 36(9), 1885-1903. [Link]

-

Corpechot, C., et al. (1993). Identification of Neuroactive Steroids and Their Precursors and Metabolites in Adult Male Rat Brain. Endocrinology, 133(3), 1003-1009. [Link]

-

Atif, F., et al. (2022). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. Pharmaceuticals, 15(7), 808. [Link]

-

Henderson, J. A. (2009). Influence of 17β-estradiol and progesterone on GABAergic gene expression in the arcuate nucleus, amygdala and hippocampus of the rhesus macaque. BMC Neuroscience, 10, 63. [Link]

-

Reddy, D. S. (2011). Neurosteroids and GABA-A receptor function. Frontiers in Endocrinology, 2, 64. [Link]

-

Strott, C. A., et al. (1970). Blood levels and production rate of 17-hydroxypregnenolone in man. The Journal of Clinical Endocrinology & Metabolism, 31(1), 33-40. [Link]

-

Kohtz, A. S., & Frye, C. A. (2012). Neurosteroid s'effects and mechanisms for social, cognitive, emotional, and physical functions. Frontiers in Endocrinology, 3, 103. [Link]

-

O'Dell, L. E., et al. (2008). Differential hypothalamic-pituitary-adrenal activation of the neuroactive steroids pregnenolone sulfate and deoxycorticosterone in healthy controls and alcohol-dependent subjects. Psychoneuroendocrinology, 33(1), 93-102. [Link]

-

Vallée, M. (2016). Neurosteroids and potential therapeutics: Focus on pregnenolone. The Journal of Steroid Biochemistry and Molecular Biology, 160, 78-87. [Link]

-

Caritis, S. N., et al. (2017). Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during Pregnancy. American Journal of Obstetrics and Gynecology, 217(5), 583.e1-583.e10. [Link]

-

Caritis, S. N., et al. (2017). Population pharmacokinetics of 17α-hydroxyprogesterone caproate in singleton gestation. American Journal of Obstetrics and Gynecology, 217(5), 583.e1-583.e10. [Link]

-

Sugasawa, Y., et al. (2022). Neurosteroid Binding and Actions on GABAA Receptors. bioRxiv. [Link]

-

Mellon, S. H. (2007). Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research. Journal of Neuroendocrinology, 19(5), 379-383. [Link]

Sources

- 1. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxypregnenolone | C21H32O3 | CID 91451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. Pregnenolone sulfate activates NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. synnovis.co.uk [synnovis.co.uk]

- 15. innoprot.com [innoprot.com]

- 16. sartorius.com [sartorius.com]

- 17. evotec.com [evotec.com]

- 18. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Pregnenolone to 17α-Hydroxypregnenolone by CYP17A1

This guide provides a comprehensive technical overview of the enzymatic conversion of pregnenolone into 17α-hydroxypregnenolone, a critical reaction in human steroidogenesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying biochemistry, offers a detailed experimental protocol, and discusses the broader implications for therapeutic discovery.

Introduction: A Pivotal Branch Point in Steroid Synthesis

The synthesis of all steroid hormones—glucocorticoids, mineralocorticoids, and sex steroids—originates from cholesterol. A series of enzymatic modifications transforms this common precursor into a diverse array of signaling molecules. The conversion of pregnenolone to 17α-hydroxypregnenolone represents a crucial branch point in this pathway.[1] This reaction is catalyzed by the enzyme Cytochrome P450 17A1 (CYP17A1), and it commits the steroid scaffold towards the production of glucocorticoids (like cortisol) and sex hormones (like dehydroepiandrosterone (DHEA), testosterone, and estrogens).[1][2][3]

Without the action of CYP17A1, the steroidogenic pathway is shunted towards the production of mineralocorticoids, such as aldosterone.[1] Consequently, CYP17A1 is not just a biosynthetic enzyme but a master regulator of steroid hormone balance. Its dual enzymatic activities—17α-hydroxylase and 17,20-lyase—make it an attractive and complex target for drug development, particularly in hormone-dependent diseases like prostate cancer.[4][5][6] This guide will focus specifically on the 17α-hydroxylase activity of CYP17A1 acting on its primary endogenous substrate, pregnenolone.

The Catalyst: Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a bifunctional enzyme belonging to the vast cytochrome P450 superfamily of monooxygenases.[2][7] Located in the endoplasmic reticulum of steroidogenic tissues like the adrenal cortex and gonads, it performs two distinct chemical transformations.[2][5]

-

17α-Hydroxylase Activity: The primary focus of this guide, this reaction involves the insertion of a hydroxyl (-OH) group at the 17α position of pregnenolone or progesterone.[2][3] This step is indispensable for the synthesis of both glucocorticoids and sex steroids.[1]

-

17,20-Lyase Activity: Following hydroxylation, CYP17A1 can cleave the carbon-carbon bond between C17 and C20 of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.[1][7] This lyase reaction yields DHEA and androstenedione, respectively, which are the foundational precursors for all androgens and estrogens.[1]

The enzyme's activity is dependent on electron transfer from NADPH, a process mediated by the accessory protein NADPH-cytochrome P450 reductase (POR).[6] The 17,20-lyase activity, in particular, is significantly enhanced by another accessory protein, cytochrome b5, which is thought to allosterically modulate the enzyme's function.[8][9]

Steroidogenic Pathway: The Role of CYP17A1

The diagram below illustrates the position of CYP17A1 in the early steroidogenic pathway, highlighting the conversion of pregnenolone.

Caption: The central role of CYP17A1 in directing steroid precursors.

Core Protocol: In Vitro Assay of CYP17A1 17α-Hydroxylase Activity

This section provides a robust, step-by-step protocol for measuring the conversion of pregnenolone to 17α-hydroxypregnenolone using recombinant human CYP17A1.

Principle

The assay quantifies the 17α-hydroxylase activity by incubating recombinant human CYP17A1 and its redox partner, POR, with the substrate (pregnenolone) and the electron donor (NADPH). The reaction is stopped, and the product, 17α-hydroxypregnenolone, is extracted and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10]

Materials and Reagents

-

Enzymes: Recombinant human CYP17A1[11][12][13][14][15] and recombinant human NADPH-cytochrome P450 reductase (POR).

-

Substrate: Pregnenolone (stock solution in methanol or ethanol).

-

Product Standard: 17α-Hydroxypregnenolone (for standard curve generation).

-

Internal Standard (IS): Stable isotope-labeled 17α-hydroxypregnenolone (e.g., d4-17α-hydroxypregnenolone) for LC-MS/MS quantification.

-

Cofactor: NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+).

-

Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

Stopping Reagent: Acetonitrile, cold.

-

Extraction Solvent: Dichloromethane or Ethyl Acetate.

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of pregnenolone, 17α-hydroxypregnenolone standard, and the internal standard in methanol.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube on ice, prepare the reaction master mix. For a final reaction volume of 200 µL, combine:

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Recombinant CYP17A1 (final concentration ~50-100 nM)

-

Recombinant POR (final concentration ~2-3x molar excess to CYP17A1)

-

NADPH regenerating system

-

Water to volume

-

-

Causality Note: A molar excess of POR ensures that electron transfer is not the rate-limiting step in the reaction. The NADPH regenerating system provides a sustained supply of NADPH, preventing cofactor depletion during the incubation.

-

-

Initiation of Reaction:

-

Pre-warm the reaction mixture tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding pregnenolone substrate (e.g., to a final concentration of 1-5 µM). Vortex gently.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding an equal volume of dichloromethane. Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic layer, which contains the steroids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Quantification by LC-MS/MS:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water).

-

Inject the sample into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for 17α-hydroxypregnenolone and the internal standard.

-

Quantify the amount of product formed by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of 17α-hydroxypregnenolone.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro CYP17A1 17α-hydroxylase assay.

Key Experimental Considerations

-

Enzyme Source: While recombinant enzymes offer a clean, controlled system, using microsomes from steroidogenic tissues can provide a more native lipid environment, which may influence enzyme kinetics. However, microsomes contain other enzymes that could potentially metabolize the substrate or product, complicating data interpretation.

-

Analytical Method: Immunoassays like RIA or ELISA can be used for quantification but may suffer from cross-reactivity with structurally similar steroids.[10] HPLC with UV detection is another option but often lacks the sensitivity for low-level conversions. LC-MS/MS is the gold standard, providing unparalleled specificity and sensitivity for steroid analysis.[16][17]

-

Kinetic Analysis: To determine kinetic parameters like Kₘ and kcat, the assay should be run with varying substrate concentrations, ensuring initial velocity conditions are met (typically <15% substrate turnover).

Data Presentation

The following table summarizes typical kinetic parameters reported for the 17α-hydroxylation of pregnenolone by human CYP17A1. These values are essential for designing experiments and for comparing the potency of potential inhibitors.

| Parameter | Reported Value | Conditions | Reference |

| Kₘ (Pregnenolone) | 0.93 µM | Recombinant human CYP17A1 | [18] |

| kcat (Pregnenolone) | 0.39 min⁻¹ | Recombinant human CYP17A1 | [18] |

| Binding Kₑ (Pregnenolone) | 0.37 ± 0.03 µM | Recombinant human CYP17A1 | [9] |

Note: Kinetic parameters can vary depending on the specific assay conditions, such as the reconstitution system (e.g., presence of lipids, cytochrome b5) and the source of the enzyme.[9][19]

Application in Drug Development

The in vitro assay described here is a cornerstone of early-stage drug discovery for CYP17A1 inhibitors.[6] By adding potential inhibitory compounds to the reaction mixture, researchers can determine their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). This allows for:

-

High-Throughput Screening: Rapidly testing large libraries of compounds to identify initial hits.[4]

-

Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing lead compounds to improve potency and selectivity.[20]

-

Selectivity Profiling: Assessing whether a compound inhibits the 17α-hydroxylase activity, the 17,20-lyase activity, or both. For some therapeutic applications, selectively inhibiting the lyase activity while preserving hydroxylase function is a desirable goal.[21]

The development of drugs like Abiraterone, a potent CYP17A1 inhibitor used in the treatment of castration-resistant prostate cancer, relied heavily on such enzymatic assays.[6][22]

References

-

Title: Steroidogenic Cytochrome P450 17A1 Structure and Function Source: PMC - NIH URL: [Link]

-

Title: CYP17A1 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: CYP17A1 gene - MedlinePlus Source: MedlinePlus URL: [Link]

-

Title: CYP17A1 catalyzed reactions in steroidogenesis. Source: ResearchGate URL: [Link]

-

Title: The Role of CYP17A1 in Steroidogenesis and Endocrine Disorders Source: ResearchGate URL: [Link]

-

Title: Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: PMC - PubMed Central URL: [Link]

-

Title: The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) Source: PMC - NIH URL: [Link]

-

Title: Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis Source: Endocrine Abstracts URL: [Link]

-

Title: Cyp17a1 – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Kinetic processivity of the two-step oxidations of progesterone and pregnenolone to androgens by human cytochrome P450 17A1 Source: PMC - NIH URL: [Link]

-

Title: Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions Source: ACS Publications URL: [Link]

-

Title: CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human) Source: UniProtKB URL: [Link]

-

Title: Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment Source: Biology Methods and Protocols | Oxford Academic URL: [Link]

-

Title: Hydroxylation and Lyase Reactions of Steroids Catalyzed by Mouse Cytochrome P450 17A1 (Cyp17a1) Source: PMC - NIH URL: [Link]

-

Title: Exploring the Chemical Space of CYP17A1 Inhibitors Using Cheminformatics and Machine Learning Source: PubMed URL: [Link]

-

Title: Determination of 17alpha-hydroxypregnenolone sulfate and its application in diagnostics Source: PubMed URL: [Link]

-

Title: Invitrogen Human CYP17A1 (aa 41-181) Control Fragment Recombinant Protein 100 μL Source: Fisher Scientific URL: [Link]

-

Title: Structural and Kinetic Basis of Steroid 17α,20-Lyase Activity in Teleost Fish Cytochrome P450 17A1 and Its Absence in Cytochrome P450 17A2 Source: NIH URL: [Link]

-

Title: Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone Source: PubMed Central URL: [Link]

-

Title: Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit (HUEB2106) Source: Assay Genie URL: [Link]

-

Title: Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents Source: NIH URL: [Link]

-

Title: Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) Source: PMC - PubMed Central URL: [Link]

-

Title: Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS Source: ResearchGate URL: [Link]

-

Title: Recombinant Cytochrome P450 17A1 (CYP17A1) Source: Cloud-Clone URL: [Link]

-

Title: Rapid monitoring assay of congenital adrenal hyperplasia with microbore high-performance liquid chromatography/electrospray ioni Source: Wiley Online Library URL: [Link]

-

Title: Routine method for the simultaneous quantification of 17α-hydroxyprogesterone, testosterone, dehydroepiandrosterone, androstenedione, cortisol, and pregnenolone in human serum of neonates using gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

-

Title: 140715: 17-Hydroxypregnenolone, Mass Spectrometry (Endocrine Sciences) Source: Labcorp URL: [Link]

Sources

- 1. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic processivity of the two-step oxidations of progesterone and pregnenolone to androgens by human cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Invitrogen Human CYP17A1 (aa 41-181) Control Fragment Recombinant Protein 100 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 12. mybiosource.com [mybiosource.com]

- 13. Recombinant Human Cytochrome P450 17A1/CYP17A1 protein (ab152320) | Abcam [abcam.com]

- 14. biorbyt.com [biorbyt.com]

- 15. Recombinant Cytochrome P450 17A1 (CYP17A1) | RPC016Hu01 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 16. tfrd.org.tw [tfrd.org.tw]

- 17. researchgate.net [researchgate.net]

- 18. uniprot.org [uniprot.org]

- 19. Hydroxylation and Lyase Reactions of Steroids Catalyzed by Mouse Cytochrome P450 17A1 (Cyp17a1) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. endocrine-abstracts.org [endocrine-abstracts.org]

structural analysis of 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

An In-Depth Technical Guide to the Structural Analysis of 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Elucidation

In the realm of steroid chemistry and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An error in assigning stereochemistry or confirming connectivity can invalidate extensive biological, toxicological, and clinical data, leading to significant setbacks in time and resources. The subject of this guide, this compound (also known as 17α-Acetoxypregnenolone), is a pregnane-class steroid of significant interest. As a derivative of pregnenolone, it serves as a crucial intermediate in the synthesis of more complex corticosteroids and other bioactive steroids. Its own potential biological activity necessitates a rigorous and multi-faceted approach to its structural analysis.